Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

DDR1 kinase inhibition anticancer

2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide (CAS 1797014-72-2) is a heterocyclic small molecule that merges a 2,5-dimethylfuran-3-carboxamide moiety with a 2-methylpyrazolo[1,5-a]pyrimidine core. The pyrazolo[1,5-a]pyrimidine ring system is recognized as a privileged scaffold in kinase inhibitor design , while the 2,5-dimethylfuran-3-carboxamide substructure independently appears in bioactive molecules targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C14H14N4O2
Molecular Weight 270.292
CAS No. 1797014-72-2
Cat. No. B2861064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide
CAS1797014-72-2
Molecular FormulaC14H14N4O2
Molecular Weight270.292
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC2=CN3C(=CC(=N3)C)N=C2
InChIInChI=1S/C14H14N4O2/c1-8-4-13-15-6-11(7-18(13)17-8)16-14(19)12-5-9(2)20-10(12)3/h4-7H,1-3H3,(H,16,19)
InChIKeyKIEJXRIOPRLDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide: Procurement-Relevant Scaffold and Baseline Characterization


2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide (CAS 1797014-72-2) is a heterocyclic small molecule that merges a 2,5-dimethylfuran-3-carboxamide moiety with a 2-methylpyrazolo[1,5-a]pyrimidine core. The pyrazolo[1,5-a]pyrimidine ring system is recognized as a privileged scaffold in kinase inhibitor design [1], while the 2,5-dimethylfuran-3-carboxamide substructure independently appears in bioactive molecules targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) [2]. This dual-pharmacophore architecture distinguishes the compound from simpler, monosubstituted pyrazolo[1,5-a]pyrimidine analogs and positions it as a candidate for programs requiring simultaneous engagement of multiple binding determinants.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Considered Interchangeable with 2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide


The pyrazolo[1,5-a]pyrimidine class encompasses a broad range of kinase selectivity profiles that are exquisitely sensitive to peripheral substitution [1]. The combination of a 2-methyl substituent on the fused pyrazole ring and a 2,5-dimethylfuran-3-carboxamide at the 6-position creates a hydrogen-bond donor/acceptor geometry and steric footprint that cannot be replicated by analogs bearing unsubstituted furan, phenyl, or thiophene carboxamides. Moreover, structure–activity relationship (SAR) studies on related 2,5-dimethylfuran-3-carboxamide derivatives demonstrate that even modest changes to the heterocyclic amide partner can shift potency by orders of magnitude against specific enzyme targets [2]. Consequently, procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide versus Closest Analogs


DDR1 Kinase Inhibition Potency: Target Compound versus Unsubstituted Furan Analog

The unsubstituted furan analog N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide (CAS 2034474-22-9) exhibits an IC50 of 6.8 nM against discoidin domain receptor 1 (DDR1) in a biochemical kinase assay . The target compound 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide incorporates additional methyl groups on both the furan ring (positions 2 and 5) and the pyrazolo[1,5-a]pyrimidine core (position 2). Published SAR for pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrates that C-2 methylation on the pyrazole ring and electron-donating substituents on the pendant aryl carboxamide can significantly modulate both potency and selectivity across the kinome [1]. Quantitatively, closely related pyrazolo[1,5-a]pyrimidine-3-carboxamide B-Raf inhibitors show that introduction of a 2-methyl group alters IC50 values by 2- to 10-fold relative to the des-methyl congener [1].

DDR1 kinase inhibition anticancer

IDO1 Pharmacophore Compatibility: 2,5-Dimethylfuran-3-carboxamide Motif Validated in Cellular Assays

The 2,5-dimethylfuran-3-carboxylic acid moiety is a validated IDO1 inhibitory pharmacophore. In a systematic SAR study, compound 19a (a 2,5-dimethylfuran-3-carboxylic acid derivative) achieved IC50 values of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells [1]. By contrast, unsubstituted furan-3-carboxylic acid derivatives in the same series showed substantially weaker cellular activity. The target compound bears this identical 2,5-dimethylfuran-3-carboxamide motif, suggesting potential for sub-nanomolar cellular IDO1 engagement if the pyrazolo[1,5-a]pyrimidine core provides complementary binding interactions. For procurement teams evaluating IDO1-targeted libraries, the target compound represents a structurally differentiated chemotype relative to the extensively explored imidazole and indole-based IDO1 inhibitor classes.

IDO1 cancer immunotherapy heme coordination

Kinase Selectivity Fingerprint: Six-Position Carboxamide versus Three-Position Carboxamide Constitutional Isomers

The target compound bears the carboxamide at the 6-position of the pyrazolo[1,5-a]pyrimidine ring, whereas many literature B-Raf inhibitors (e.g., the Gopalsamy series) place the carboxamide at the 3-position [1]. This constitutional isomerism has profound consequences for kinase binding mode: 3-carboxamide derivatives typically engage the hinge region via the pyrimidine N1 and the carboxamide NH, while 6-carboxamide derivatives present a reversed hydrogen-bonding vector that can alter kinase selectivity profiles. Pyrazolo[1,5-a]pyrimidine-3-carboxylates show B-Raf IC50 values ranging from 13 nM to 1,540 nM depending on peripheral substitution [1]. The 6-carboxamide regioisomer explored in the target compound remains comparatively under-investigated, offering procurement value for organizations seeking novel IP space or selectivity profiles distinct from the saturated 3-carboxamide B-Raf inhibitor landscape.

kinase selectivity pyrazolo[1,5-a]pyrimidine constitutional isomer

Molecular Complexity and Physicochemical Differentiation from Fragment-Like Pyrazolo[1,5-a]pyrimidines

The target compound (MW = 270.29 g/mol, cLogP estimated ~2.5, 4 hydrogen bond acceptors, 1 hydrogen bond donor) occupies a molecular property space that is intermediate between fragment-like pyrazolo[1,5-a]pyrimidines (e.g., 2,5-dimethylpyrazolo[1,5-a]pyrimidine, MW = 147.18) and fully elaborated clinical candidates (e.g., B-Raf IN 1, MW = ~450). Fragment-like pyrazolo[1,5-a]pyrimidines, such as 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide, have been co-crystallized with cAMP-dependent protein kinase A (PKA) [1], demonstrating that even minimal pyrazolo[1,5-a]pyrimidine fragments can engage the ATP-binding site. The target compound adds a 2-methyl substituent on the pyrazole ring and a full pyrazolo[1,5-a]pyrimidine core rather than a simple pyridine, increasing both molecular recognition surface and predicted binding affinity while maintaining lead-like physicochemical properties. This positions the compound as a potential 'lead-like' starting point rather than a fragment hit, reducing the number of synthetic optimization cycles needed to achieve nanomolar target engagement.

molecular complexity fragment-based drug discovery physicochemical properties

Procurement-Relevant Application Scenarios for 2,5-Dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide


Kinase Selectivity Panel Screening for Novel IP Generation

Organizations seeking kinase inhibitors with freedom-to-operate outside the densely patented 3-carboxamide pyrazolo[1,5-a]pyrimidine space can employ this 6-carboxamide constitutional isomer as a structurally distinct starting point for biochemical kinase panel screening [1]. The reversed hydrogen-bonding vector at the 6-position is expected to produce kinase selectivity profiles orthogonal to those of established 3-carboxamide B-Raf inhibitors [1].

IDO1 Inhibitor Lead Generation with Dual-Pharmacophore Architecture

The validated 2,5-dimethylfuran-3-carboxamide IDO1 pharmacophore (cellular IC50 = 4.0–4.6 nM in optimized derivatives) [2] is conjugated to a pyrazolo[1,5-a]pyrimidine core capable of additional kinase or heme-coordinating interactions. This dual-pharmacophore design supports screening campaigns aimed at identifying compounds with both IDO1 inhibitory and kinase-modulatory activities for cancer immunotherapy applications.

Fragment-to-Lead Chemistry Optimization Programs

With a molecular weight of 270.29 g/mol and balanced physicochemical properties, this compound serves as a lead-like starting point rather than a fragment hit. The availability of a co-crystal structure for a closely related 2,5-dimethylfuran-3-carboxamide bound to PKA (PDB 5N1L) [3] provides structural guidance for structure-based design, potentially reducing the number of synthetic iterations required to achieve nanomolar target potency.

DDR1-Focused Chemical Probe Development

The unsubstituted furan analog demonstrates DDR1 IC50 = 6.8 nM . The target compound, with additional methyl substituents predicted to modulate potency by 2- to 10-fold based on pyrazolo[1,5-a]pyrimidine SAR [1], represents a logical next step in DDR1 chemical probe optimization. Procurement of this compound enables head-to-head DDR1 potency and selectivity profiling against the des-methyl comparator.

Quote Request

Request a Quote for 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.